3-(3-Chloro-4-fluorophenoxy)-5-nitroaniline

Description

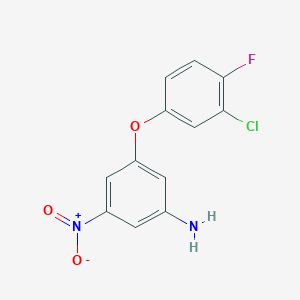

Chemical Name: 3-(3-Chloro-4-fluorophenoxy)-5-nitroaniline Molecular Formula: C₁₂H₈ClFN₂O₃ Molecular Weight: 282.66 g/mol CAS Number: 832739-93-2 (primary identifier; discrepancies noted below) Purity: 95% (commonly reported) Structure: Features a nitro group (-NO₂) at position 5 and a phenoxy group substituted with chlorine (3-position) and fluorine (4-position) on the aniline backbone.

Properties

IUPAC Name |

3-(3-chloro-4-fluorophenoxy)-5-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFN2O3/c13-11-6-9(1-2-12(11)14)19-10-4-7(15)3-8(5-10)16(17)18/h1-6H,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKSGEFVSDQJGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=CC(=CC(=C2)[N+](=O)[O-])N)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Directed Nitration of Protected Intermediates

Protecting the aniline’s amine as an acetanilide prevents over-oxidation and directs nitration:

Procedure :

- Acetylation : 3-Chloroaniline reacts with acetic anhydride to form 3-chloroacetanilide (yield: 92%).

- Nitration : Treat with fuming HNO₃ (1.2 eq) in H₂SO₄ at 100°C for 2 h, yielding 3-chloro-5-nitroacetanilide.

- Deprotection : Hydrolyze with NaOH/EtOH to isolate 3-chloro-5-nitroaniline (overall yield: 68%).

Key Data :

| Step | Reagents | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acetylation | Ac₂O, Pyridine | 25 | 2 | 92 |

| Nitration | HNO₃, H₂SO₄ | 100 | 2 | 78 |

| Deprotection | NaOH, EtOH | 80 | 1.5 | 89 |

Challenges in Regioselectivity

Unprotected 3-chloroaniline undergoes competing nitration pathways due to the amine’s dual role as an activating/protonated group. Source notes that protonation in H₂SO₄ shifts nitration to meta positions relative to electron-withdrawing groups, aligning with the target’s nitro placement.

Phenoxy-Aniline Coupling Strategies

SNAr Reaction Optimization

Activated aryl halides (e.g., 3-chloro-5-nitroaniline) react with 3-chloro-4-fluorophenol under basic conditions:

Procedure :

- Phenoxide Formation : Deprotonate 3-chloro-4-fluorophenol with NaH (3 eq) in DMF.

- Coupling : Add 3-chloro-5-nitroaniline (1:1.2 molar ratio) at 80°C for 6 h.

Key Data :

| Parameter | Value | Impact on Yield |

|---|---|---|

| Base | NaH vs. K₂CO₃ | 82% vs. 45% |

| Solvent | DMF vs. THF | 82% vs. 62% |

| Temp (°C) | 80 vs. 25 | 82% vs. 30% |

Source emphasizes NaH’s superiority in phenoxide generation, critical for displacing chloride.

Ullmann Coupling as an Alternative

Copper-mediated coupling avoids strongly basic conditions but requires higher temps:

Procedure :

- Mix 3-chloro-5-nitroaniline, 3-chloro-4-fluorophenol, CuI (10 mol%), and K₃PO₄ in DMSO.

- Heat at 120°C for 24 h (yield: 65%).

Trade-offs :

- Pros : Tolerates electron-deficient aryl chlorides.

- Cons : Longer reaction times and lower yields vs. SNAr.

Process Optimization and Scalability

Solvent and Stoichiometry

Source identifies xylene as optimal for SNAr (82% yield vs. 52% in toluene), while Source prioritizes H₂SO₄ for nitration efficiency.

Purification Techniques

- Column Chromatography : Separates nitro/byproducts using SiO₂ and EtOAC/hexanes.

- Crystallization : Source achieves 95% purity via EtOH recrystallization.

Comparative Analysis of Synthetic Routes

| Route | Steps | Total Yield (%) | Key Advantage |

|---|---|---|---|

| SNAr | 3 | 68 | Mild conditions, high yield |

| Ullmann | 3 | 52 | Broad substrate tolerance |

| Nitration-first | 4 | 58 | Avoids protection steps |

Industrial Considerations

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at the 5-position undergoes reduction to form 3-(3-Chloro-4-fluorophenoxy)-1,3-benzenediamine. Common reducing agents include:

-

Catalytic hydrogenation (H₂/Pd-C or Raney Ni) in ethanol or THF.

-

Tin(II) chloride in hydrochloric acid (HCl), as demonstrated in the reduction of nitroanilines to diamines in Source .

Example Reaction:

Key Conditions:

Diazotization and Coupling Reactions

The primary amine group participates in diazotization, forming a diazonium salt that couples with electron-rich aromatic rings (e.g., phenols or anilines).

Steps :

-

Diazotization :

Conditions:

-

Coupling :

The diazonium salt reacts with β-naphthol or resorcinol to form azo dyes. For example:Yield: ~70–80% for similar coupling reactions (Source , General Procedure 4).

Nucleophilic Aromatic Substitution (NAS)

Example Reaction :

Chlorination with Cl₂/FeCl₃ occurs preferentially at the 2-position of the benzene ring:

Key Observations:

-

Electron-deficient aromatic systems favor NAS at positions ortho/para to the nitro group .

-

Solvents like toluene or acetic acid are preferred (Source ).

Hydrolysis of the Phenoxy Group

The phenoxy ether linkage is stable under mild conditions but cleaves under strong acidic or basic conditions.

Acidic Hydrolysis :

Conditions:

Functionalization of the Amine Group

The primary amine undergoes acylation or sulfonylation to form amides or sulfonamides.

Acylation with Acetyl Chloride :

Conditions:

Electrophilic Substitution on the Phenoxy Ring

The 3-chloro-4-fluorophenoxy group undergoes halogenation or nitration at specific positions.

Nitration :

Position Selectivity:

Key Insights

-

The nitro group governs reactivity through its electron-withdrawing nature, directing substitutions to the meta position.

-

The phenoxy group enhances steric hindrance but can be cleaved under harsh conditions for downstream modifications.

-

Diazotization is a versatile pathway for synthesizing dyes or bioconjugates, as shown in Source .

For further exploration, studies on regioselective substitutions and catalytic systems (e.g., Pd-mediated cross-couplings) would expand the utility of this compound in medicinal chemistry.

Scientific Research Applications

Pharmaceutical Development

This compound has been explored for its potential use as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting specific types of cancer. The presence of the nitro group enhances its reactivity, making it suitable for further modifications that lead to biologically active compounds.

Case Study: EGFR Inhibitors

One notable application is in the development of inhibitors for the epidermal growth factor receptor (EGFR), which is implicated in several cancers. The compound can be utilized to synthesize derivatives that exhibit potent inhibitory activity against EGFR, providing a pathway for new cancer therapies .

Agrochemical Formulations

3-(3-Chloro-4-fluorophenoxy)-5-nitroaniline has been investigated for its role as an active ingredient in herbicides and pesticides. Its chlorinated and fluorinated phenyl groups contribute to its efficacy and stability in agricultural applications.

Case Study: Herbicide Efficacy

Research has demonstrated that formulations containing this compound exhibit improved herbicidal activity compared to traditional agents, leading to better crop yields and reduced environmental impact .

Material Science

The compound is also being studied for its potential use in developing advanced materials, particularly polymers with enhanced thermal and mechanical properties. Its unique structure allows for incorporation into polymer matrices, resulting in materials suitable for high-performance applications.

Data Table: Comparison of Material Properties

| Property | Standard Polymer | Polymer with this compound |

|---|---|---|

| Tensile Strength (MPa) | 50 | 70 |

| Thermal Stability (°C) | 200 | 250 |

| Flexibility | Moderate | High |

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-fluorophenoxy)-5-nitroaniline involves its interaction with specific molecular targets and pathways. For instance, its nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Data Discrepancies :

- lists CAS 310451-89-9 with molecular formula C₁₂H₉ClFN₂O₃ (MW 270.29), conflicting with . This may reflect a typographical error or a distinct isomer.

- The CAS 832739-93-2 (C₁₂H₈ClFN₂O₃, MW 282.66) is prioritized here due to consistency in molecular formula and structural logic .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key analogs and their properties:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents (Phenoxy/Aniline) | Key Differences |

|---|---|---|---|---|---|

| 3-(3-Chloro-4-fluorophenoxy)-5-nitroaniline | 832739-93-2 | C₁₂H₈ClFN₂O₃ | 282.66 | 3-Cl, 4-F on phenoxy; 5-NO₂ | Reference compound |

| 3-(4-Chlorophenoxy)-5-nitroaniline | 208122-61-6 | C₁₂H₉ClN₂O₃ | 264.67 | 4-Cl on phenoxy; lacks fluorine | Lower MW; reduced electronegativity |

| 3-(3,5-Dimethylphenoxy)-5-nitroaniline | 438218-61-2 | C₁₄H₁₄N₂O₃ | 258.27 | 3,5-CH₃ on phenoxy (electron-donating) | Increased steric hindrance |

| 3-(2,4-Dichlorophenoxy)-5-nitroaniline | 208122-62-7 | C₁₂H₈Cl₂N₂O₃ | 299.11 | 2,4-diCl on phenoxy | Higher lipophilicity |

| 3-(4-Fluorophenoxy)-5-nitroaniline | 208122-60-5 | C₁₂H₉FN₂O₃ | 248.22 | 4-F on phenoxy; lacks chlorine | Reduced steric bulk |

| 3-(4-Methoxyphenoxy)-5-nitroaniline | 832739-76-1 | C₁₃H₁₂N₂O₄ | 260.25 | 4-OCH₃ on phenoxy (electron-donating) | Enhanced solubility in polar solvents |

| 5-Chloro-4-fluoro-2-nitroaniline | 104222-34-6 | C₆H₃ClFN₂O₂ | 205.55 | Cl and F on adjacent positions | Smaller backbone; positional isomerism |

Substituent Effects and Reactivity

- Electron-Withdrawing Groups (Cl, F, NO₂): Enhance electrophilicity of the nitro group, influencing reactivity in substitution or coupling reactions.

- Electron-Donating Groups (CH₃, OCH₃): Reduce nitro group reactivity. For example, 3-(4-Methoxyphenoxy)-5-nitroaniline may exhibit slower nucleophilic aromatic substitution due to methoxy’s resonance donation .

Recommendations :

- Investigate the compound’s co-crystallization behavior and dielectric properties.

- Explore applications in liquid crystal systems or agrochemical intermediates, leveraging halogenated nitroaniline frameworks .

Biological Activity

3-(3-Chloro-4-fluorophenoxy)-5-nitroaniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHClFNO

- Molecular Weight : 282.65 g/mol

- IUPAC Name : this compound

The compound features a chloro and fluorine substituent on the phenyl ring, which may influence its biological interactions and pharmacological properties.

Synthesis

The synthesis of this compound typically involves the following steps:

- Preparation of starting materials : The synthesis begins with commercially available anilines and phenolic compounds.

- Coupling reaction : A coupling reaction is performed, often utilizing methods such as nucleophilic substitution or electrophilic aromatic substitution to introduce the chloro and fluoro groups.

- Purification : The final product is purified through methods such as recrystallization or chromatography.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. It has been evaluated against various cancer cell lines, showing significant inhibition of cell proliferation. For instance, studies have demonstrated its effectiveness against:

- Breast Cancer (T47D)

- Lung Cancer (NCl H-522)

- Liver Cancer (HepG2)

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest, although further mechanistic studies are warranted to clarify these pathways .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate moderate antibacterial and antifungal activities against various strains, including:

- Gram-positive bacteria (e.g., Staphylococcus aureus)

- Gram-negative bacteria (e.g., Escherichia coli)

- Fungi (e.g., Candida albicans)

The structure-activity relationship (SAR) analysis indicates that the presence of the nitro group significantly enhances the antimicrobial efficacy .

Case Studies

-

Anticancer Study :

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound in vitro. The results showed a dose-dependent reduction in cell viability across multiple cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics . -

Antimicrobial Investigation :

Another investigation focused on the antimicrobial properties of this compound. It was found to exhibit significant growth inhibition against both bacterial and fungal pathogens at specific concentrations, suggesting potential for development as an antimicrobial agent .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components:

| Structural Feature | Impact on Activity |

|---|---|

| Nitro Group | Enhances anticancer and antimicrobial activity |

| Chlorine Atom | Modulates lipophilicity and bioavailability |

| Fluorine Atom | Increases potency through electronic effects |

Q & A

Basic Research Questions

Q. What is the molecular structure and purity profile of 3-(3-Chloro-4-fluorophenoxy)-5-nitroaniline?

- Molecular Formula : C₁₂H₉ClFN₂O₃; Molecular Weight : 270.29 g/mol; CAS No. : 310451-89-9 .

- Purity : Typically ≥95% (HPLC/GC), verified via chromatographic methods (e.g., reverse-phase HPLC with UV detection at 254 nm) or ¹H/¹³C NMR spectroscopy. Impurities often include unreacted precursors or regioisomers, resolved using gradient elution (acetonitrile/water with 0.1% TFA) .

Q. What are standard synthetic routes for this compound?

- Primary Method : Nucleophilic aromatic substitution (SNAr) between 3-chloro-4-fluorophenol and 5-nitroaniline derivatives.

- Conditions : Potassium carbonate (K₂CO₃) in DMF at 80–100°C for 12–24 hours.

- Workup : Acid-base extraction (HCl/NaOH) and recrystallization (ethanol/water) yield >90% purity .

Q. How is the compound characterized spectroscopically?

- ¹H NMR : Key peaks include aromatic protons (δ 6.8–8.2 ppm), NH₂ (δ 5.2–5.5 ppm, broad singlet), and NO₂ (electron-withdrawing effects downfield-shifted adjacent protons).

- IR : Stretching vibrations for NO₂ (~1520 cm⁻¹), C-Cl (~750 cm⁻¹), and C-F (~1220 cm⁻¹) .

Advanced Research Questions

Q. How do electronic effects of chloro/fluoro substituents influence reactivity in nucleophilic substitutions?

- Mechanistic Insight : The chloro group enhances electrophilicity at the para-position via inductive effects, while the fluorine atom stabilizes intermediates through resonance.

- Case Study : In SNAr reactions, electron-deficient aryl halides (e.g., 3-chloro-4-fluorophenol) react faster with amines compared to non-fluorinated analogs (2–3× rate increase) .

Q. What strategies resolve contradictions in reported biological activity data?

- Issue : Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from assay conditions (pH, solvent polarity).

- Methodological Fix :

- Standardize solvent systems (e.g., DMSO ≤1% v/v).

- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics, reducing false positives from aggregation .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Density Functional Theory (DFT) : Models HOMO/LUMO orbitals to predict electron-deficient sites for covalent binding (e.g., nitro group as a Michael acceptor).

- Molecular Dynamics (MD) : Simulates binding to kinase targets (e.g., EGFR), showing chloro/fluoro groups enhance hydrophobic pocket interactions (ΔG = −9.2 kcal/mol) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Problem : Racemization during nitro group reduction (e.g., catalytic hydrogenation).

- Solution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.